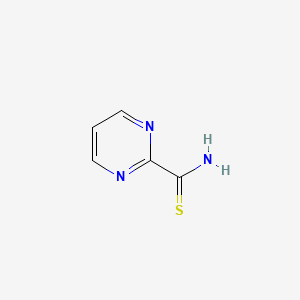

Pyrimidine-2-carbothioamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUHVPUYFSGVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632175 | |

| Record name | Pyrimidine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-73-9 | |

| Record name | Pyrimidine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Pyrimidine Scaffold in Medicinal Chemistry and Organic Synthesis

The pyrimidine (B1678525) ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. wjarr.comgsconlinepress.com Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, has made it a "privileged scaffold" in drug discovery. researchgate.netrroij.com This natural precedent has inspired the development of a vast array of synthetic pyrimidine derivatives with a wide spectrum of pharmacological activities. wjarr.comgsconlinepress.com

The versatility of the pyrimidine scaffold stems from its unique physicochemical properties. gsconlinepress.comnih.gov The nitrogen atoms can act as hydrogen bond acceptors, and the ring system can serve as a bioisostere for other aromatic systems like the phenyl group, often improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov Consequently, pyrimidine derivatives have been successfully developed into drugs with diverse therapeutic applications, including:

Anticancer agents: A significant number of anticancer drugs are based on the pyrimidine scaffold. nih.govmdpi.com

Anti-infective agents: This includes antibacterial, antifungal, and antiviral drugs. wjarr.comnih.gov For instance, some pyrimidine derivatives function as antifolates, antagonizing folic acid metabolism, which is crucial for microbial growth. nih.gov

Central Nervous System (CNS) agents: The scaffold is also found in drugs targeting the CNS, including anticonvulsants. nih.govnih.gov

Cardiovascular drugs: Certain pyrimidine derivatives exhibit antihypertensive properties. mdpi.comnih.gov

In organic synthesis, pyrimidines are valuable building blocks. The reactivity of the pyrimidine ring allows for various substitutions, enabling the creation of large and diverse chemical libraries for drug screening. wjarr.com The synthesis of the pyrimidine ring itself is often achieved through condensation reactions between a three-carbon compound and a compound with an amidine structure, such as urea (B33335) or thiourea (B124793). wjarr.com

Overview of the Carbothioamide Functionality in Heterocyclic Chemistry

The carbothioamide group, also known as a thioamide, is a functional group with the general structure R-CS-NR'R''. It is a close structural analog of the amide group, where the carbonyl oxygen is replaced by a sulfur atom. tandfonline.comnih.gov This substitution, however, leads to distinct physical and chemical properties that make the carbothioamide group a valuable functionality in heterocyclic chemistry and drug design. tandfonline.com

Key characteristics of the carbothioamide group include:

Geometry and Bonding: Like amides, thioamides have a planar geometry. The C=S bond in a thioamide is longer than the C=O bond in an amide due to the larger van der Waals radius of sulfur compared to oxygen. tandfonline.comtandfonline.com

Electronic Properties: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors than their corresponding amides. nih.gov The sulfur atom also increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. tandfonline.comtandfonline.com

Reactivity: The carbothioamide group is a versatile synthon in the construction of various heterocyclic rings. nih.govresearchgate.net

In medicinal chemistry, the incorporation of a carbothioamide functionality can lead to a diverse range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. tandfonline.comresearchgate.net The thioamide group can act as a bioisostere for amides, carboxylic acids, or sulfonamides, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. tandfonline.comtandfonline.com Furthermore, thioamides are known to chelate metal ions, a property that has been exploited in the design of certain therapeutic agents. tandfonline.com

Current Research Landscape and Emerging Trends for Pyrimidine 2 Carbothioamide Derivatives

Fundamental Synthetic Approaches to the this compound Core

The initial formation of the pyrimidine ring containing the crucial carbothioamide precursor is accomplished through several established reaction types.

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. A prominent example is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and thiourea (B124793). sphinxsai.com This multicomponent approach directly yields 3,4-dihydropyrimidine-2(1H)-thiones, which are key precursors to the target scaffold. sphinxsai.com

Another significant cyclocondensation method involves the reaction of chalcones with thiourea in the presence of a base, such as ethanolic potassium hydroxide (B78521). sapub.orgekb.eg This reaction proceeds through an initial conjugate addition, followed by a nucleophilic attack on the carbonyl group and subsequent dehydration, to form 4,6-disubstituted dihydropyrimidine-2(1H)-thiones. sapub.orgscialert.net

| Reactants | Conditions | Product | Yield | Reference |

| Chalcone, Thiourea, Potassium Hydroxide | Ethanol (B145695), Reflux | 6-cyclopropyl-4-(p-substituted-phenyl)-pyrimidin-2(1H)-thione | Good | sapub.org |

| Benzaldehyde, Ethylacetoacetate, Thiourea | Mineral Acid (Biginelli Reaction) | 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | N/A | sphinxsai.com |

| Chalcone, Thiourea | Acidic Medium | 6-phenyl-4-aryl-pyrimidine-2(1H)-thione | N/A | ekb.eg |

The reaction between chalcones and thiosemicarbazide (B42300) is a well-established route for synthesizing five-membered heterocyclic rings. Specifically, this reaction typically yields 4,5-dihydro-1H-pyrazole-1-carbothioamides rather than pyrimidine derivatives. ekb.egnih.govrsc.org The process involves the cyclocondensation of chalcones with thiosemicarbazide, often in a basic medium like sodium hydroxide or catalyzed by an acid. sapub.orgekb.egrsc.org For example, refluxing chalcones with thiosemicarbazide in absolute ethanol with sodium hydroxide leads to the formation of 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives. ekb.eg

In contrast, to form a six-membered pyrimidine ring from a chalcone precursor, thiourea is used instead of thiosemicarbazide. sapub.orgekb.egresearchgate.net The reaction of chalcones with thiourea in ethanolic potassium hydroxide results in the formation of pyrimidine-2-(1H)-thiones. sapub.orgresearchgate.net

| Reactants | Conditions | Product | Reference |

| Chalcone, Thiosemicarbazide | Absolute Ethanol, NaOH, Reflux | 4,5-dihydro-1H-pyrazole-1-carbothioamide | ekb.eg |

| Chalcone, Thiosemicarbazide | Dioxane, Acetic Acid, Reflux | Pyrazolin-1-carbothioamides | sapub.org |

| Chalcone, Thiourea | Ethanolic Potassium Hydroxide | Pyrimidine-2-(1H)-thiones | sapub.orgresearchgate.net |

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrimidines in a single step, aligning with the principles of green chemistry. rasayanjournal.co.innih.gov The most notable MCR for generating the pyrimidine-thione core is the Biginelli reaction, which uses thiourea instead of urea (B33335). sphinxsai.com This three-component condensation of an aldehyde, a β-dicarbonyl compound, and thiourea provides a direct route to dihydropyrimidinethiones. mdpi.com

These MCRs are valued for their atom economy, reduced waste, and simplified procedures. nih.gov Variations of this approach can be used to create a diverse library of pyrimidine scaffolds. For instance, a three-component reaction of a substituted enamine, an orthoester like triethoxymethane, and ammonium (B1175870) acetate (B1210297) can be used to synthesize 4,5-disubstituted pyrimidines, which can be further functionalized. ijper.org While not directly yielding the carbothioamide, these MCRs build the essential pyrimidine framework that can be later converted.

A direct and widely used method for the synthesis of this compound and its derivatives involves the reaction of a corresponding pyrimidine ethyl ester with thiosemicarbazide. sphinxsai.comias.ac.inderpharmachemica.comjocpr.com This transformation is typically achieved by refluxing the pyrimidine ethyl ester and thiosemicarbazide in a suitable solvent such as acetone (B3395972). ias.ac.inderpharmachemica.com This reaction effectively converts the ester group at the pyrimidine ring into a hydrazine (B178648) carbothioamide moiety. ias.ac.in

For example, 5-(hydrazine carbothioamide)-3,4-dihydro-6-methyl-4-phenyl pyrimidin-2(1H)-one is synthesized by refluxing the corresponding ethyl ester precursor with an equimolar amount of thiosemicarbazide in acetone for 10-12 hours. ias.ac.inderpharmachemica.com The resulting crude solid can then be purified by recrystallization. derpharmachemica.com

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Thiosemicarbazide | Acetone, Reflux 8-10h | 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-(5)-3-carbothioamide | 75% | jocpr.com |

| Ethyl 3,4-dihydro-6-methyl-4-phenyl pyrimidin-2(1H)-one-5-carboxylate | Thiosemicarbazide | Acetone, Reflux 10-12h | 5-(hydrazine carbothioamide)-3,4-dihydro-6-methyl-4-phenyl pyrimidin-2(1H)-one | 85% | ias.ac.inderpharmachemica.com |

Advanced Synthetic Transformations for Functionalization

Modern synthetic efforts focus on improving efficiency and sustainability, employing advanced techniques to functionalize the pyrimidine scaffold.

Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve reaction efficiency. rasayanjournal.co.inresearchgate.net Key green approaches include the use of multicomponent reactions, safer solvents like water or ionic liquids, and alternative energy sources such as microwave and ultrasonic irradiation. rasayanjournal.co.inroyalsocietypublishing.org

Ultrasonic irradiation, in particular, has emerged as a powerful tool for synthesizing pyrimidines and their precursors. nih.gov This technique utilizes acoustic cavitation to generate localized high temperatures and pressures, which can dramatically accelerate reaction rates, increase yields, and simplify work-up procedures compared to conventional heating methods. nih.govresearchgate.net For example, the synthesis of bis-pyrimidines via the cyclocondensation of bis-chalcones with thiourea shows significantly higher yields (70%) and shorter reaction times (45 minutes) under ultrasound compared to conventional refluxing (60% yield, 4 hours). nih.govresearchgate.net Similarly, the reaction of chalcones with thiosemicarbazide to form pyrazole-1-carbothioamides is also efficiently promoted by ultrasound. nih.gov The use of ultrasound often allows reactions to proceed at room temperature, further enhancing the energy efficiency of the synthesis. researchgate.net

| Reaction | Method | Time | Yield | Reference |

| Bischalcone + Thiourea -> Bis-pyrimidine | Conventional (Reflux) | 4 h | 60% | nih.gov |

| Bischalcone + Thiourea -> Bis-pyrimidine | Ultrasound | 45 min | 70% | nih.gov |

| Synthesis of bis-pyrimidines and bis-pyrazolines | Conventional | 2.5 h | 72-73% | nih.gov |

| Synthesis of bis-pyrimidines and bis-pyrazolines | Ultrasound | 35 min | 82-84% | nih.gov |

Catalyzed Synthesis Pathways

The construction of the pyrimidine ring often benefits from the use of catalysts to enhance reaction efficiency and yield. Lewis acids and transition metals, such as palladium, have been effectively employed in these synthetic transformations.

Lewis Acid Catalysis: Lewis acids like zinc chloride (ZnCl₂), ytterbium(III) trifluoromethanesulfonate (B1224126), and samarium chloride have proven to be effective catalysts in pyrimidine synthesis. thieme-connect.comorganic-chemistry.org For instance, ZnCl₂, a cost-effective and less toxic Lewis acid, has been utilized in the synthesis of symmetrically condensed trifluoromethyl pyrimidine-2-thiol (B7767146) derivatives. rasayanjournal.co.in This reaction proceeds through a self-condensation of fluorinated diketones and thiourea, involving a C-C bond cleavage. rasayanjournal.co.in Another example involves the use of samarium chloride to catalyze the cyclization of β-formyl enamides with urea under microwave irradiation, affording high yields of pyrimidine products in short reaction times. organic-chemistry.org This method suggests that urea releases ammonia (B1221849), which reacts with the enamide to form an imine intermediate, followed by a samarium-activated cyclization. organic-chemistry.org Gold(III) or a combination of Gold(I) and a Lewis acid like Sc(OTf)₃ can also catalyze the synthesis of pyrimidine derivatives from propargyl alcohols and 3-amino-benzo[d]isoxazoles. acs.org The Lewis acid in this case promotes the initial propargylic substitution. acs.org

Palladium-Catalyzed Oxidative Processes: While specific examples for the direct synthesis of this compound using Pd-catalyzed oxidative processes are not detailed in the provided results, palladium catalysis is a well-established method for C-C and C-N bond formation in heterocyclic synthesis. mdpi.com These methods could potentially be adapted for the synthesis of this compound precursors or for the direct introduction of the carbothioamide moiety or its precursors onto a pre-formed pyrimidine ring.

Selective Derivatization of Precursors to this compound

The synthesis of this compound can be achieved through the strategic derivatization of various precursor molecules. These methods often involve the cyclization of a three-carbon fragment with a thiourea equivalent.

A common approach involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with thiourea. bu.edu.eg For example, the reaction of chalcones with thiourea in the presence of a base like potassium hydroxide is a known method to produce dihydropyrimidine-2-thiones, which can be further functionalized. researchgate.netresearchgate.net Another strategy begins with the reaction of an aldehyde, an active methylene (B1212753) compound like ethyl acetoacetate, and thiourea in a Biginelli-type reaction to form a dihydropyrimidine (B8664642) core. derpharmachemica.com The resulting pyrimidine can then be converted to the corresponding carbothioamide. For instance, a pyrimidine ethyl ester can be reacted with thiosemicarbazide to yield the desired carbothioamide. derpharmachemica.com

Furthermore, selective functionalization of pre-existing pyrimidine rings is a viable route. For example, a pyrimidine derivative can be treated with carbon disulfide and ammonia, followed by a reaction with lead nitrate, to introduce a carbothioamide group. researchgate.net The selective acylation of uridine, a pyrimidine nucleoside, has also been shown to be a promising method for producing mono-substituted derivatives that could serve as precursors for further derivatization. pensoft.net

Derivatization of this compound: Synthesis of Novel Analogs

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of novel analogs with potential biological activities. Modifications can be introduced at various positions, including the pyrimidine ring itself, the carbothioamide moiety, and through the formation of fused heterocyclic systems.

Structural Modifications on the Pyrimidine Ring

The periphery of the pyrimidine ring can be readily altered to create structural diversity. researchgate.netmdpi.com Substituents can be introduced at positions 4 and 6 of the pyrimidine ring. For instance, a series of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives were synthesized by introducing various aryl groups at the C-4 position of the pyrimidine ring. nih.gov The synthesis often starts from a one-pot multi-component reaction of benzaldehydes, ethyl cyanoacetate, and thiourea to generate the initial substituted pyrimidine scaffold. nih.gov

| Starting Material | Reagents | Product | Reference |

| Benzaldehydes, Ethyl cyanoacetate, Thiourea | KHCO₃, Ethanol | 2-Thio-4-aryl-1,6-dihydropyrimidine-5-carbonitriles | nih.gov |

| 2,4-dichloropyrimidine derivatives | Piperazine–Linezolid precursor, TEA, Ethanol | Pyrimidine-linked Linezolid analogs | nih.gov |

Modifications of the Carbothioamide Moiety

The carbothioamide group (-CSNH₂) is a key functional group that can be readily modified to generate new derivatives. The nitrogen atom of the carbothioamide can be substituted with various alkyl, aryl, or aralkyl groups. nih.gov For example, pyrimidine-based hydrazine-1-carbothioamide derivatives have been synthesized where the terminal nitrogen of the carbothioamide is part of a hydrazine linkage. nih.gov The sulfur atom of the carbothioamide is also reactive and can participate in cyclization reactions to form fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

The carbothioamide moiety of this compound is an excellent precursor for the synthesis of various fused heterocyclic systems, including pyrazoline-thiazole hybrids, thiadiazoles, and oxadiazoles.

Pyrazoline-thiazole hybrids: These hybrids can be synthesized from pyrimidine-tethered pyrazoline-carbothioamide intermediates. mdpi.com The synthesis typically involves the reaction of a chalcone derivative with thiosemicarbazide to form the pyrazoline-carbothioamide, which is then condensed with an α-haloketone (Hantzsch thiazole (B1198619) synthesis) to afford the pyrazoline-thiazole hybrid. mdpi.comtubitak.gov.tr

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from pyrimidine-5-carbothioamides. jocpr.com One method involves the cyclization of a pyrimidine-5-carbothioamide (B1461830) by treatment with concentrated sulfuric acid. jocpr.com Another approach is the reaction of hydrazonoyl halides with carbothioamides in the presence of a base like triethylamine. nih.govnih.gov

Oxadiazoles: 1,3,4-Oxadiazole derivatives can also be prepared from pyrimidine-5-carbothioamide precursors. jocpr.com A common method involves the oxidative cyclization of the corresponding thiosemicarbazide intermediate using reagents like iodine in the presence of a base. jocpr.comasianpubs.org Microwave-assisted synthesis has also been employed for the preparation of oxadiazole-substituted pyrimidines. ajrcps.com

| Precursor | Reagents | Fused Heterocycle | Reference |

| Pyrazoline-carbothioamide | α-Haloketone | Pyrazoline-thiazole hybrid | mdpi.com |

| Pyrimidine-5-carbothioamide | Concentrated H₂SO₄ | 1,3,4-Thiadiazole | jocpr.com |

| Carbothioamide | Hydrazonoyl halide, Triethylamine | 1,3,4-Thiadiazole | nih.govnih.gov |

| Pyrimidine-5-carbothioamide | I₂, KI, NaOH | 1,3,4-Oxadiazole | jocpr.comasianpubs.org |

Synthesis of Pyrido[2,3-d]pyrimidine-6-carbothioamide Derivatives

The synthesis of pyrido[2,3-d]pyrimidines, a class of fused pyrimidines, can be achieved through various strategies. One approach involves the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine core. For example, treatment of a 6-aminouracil (B15529) derivative with a Vilsmeier reagent followed by reaction with cyanoacetamide can lead to the formation of the pyrido[2,3-d]pyrimidine (B1209978) skeleton. nih.gov The carbothioamide group can then be introduced at the 6-position. For example, 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbothioamide has been synthesized and characterized. nih.gov

Another efficient method is a one-pot, three-component reaction of 4(6)-aminouracil, malononitrile, and aromatic aldehydes, which can be performed under microwave irradiation or using a catalyst like diammonium hydrogen phosphate (B84403) in an aqueous medium. scirp.org Lewis acids such as ytterbium(III) trifluoromethanesulfonate and zinc(II) bromide have also been shown to catalyze the Bohlmann-Rahtz heteroannulation reaction to generate pyrido[2,3-d]pyrimidines. thieme-connect.com Furthermore, the cyclization of carbothioamide precursors in an aqueous potassium hydroxide solution can yield pyrimidin-4-ones, which are key intermediates for pyrido[2,3-d]pyrimidine synthesis. researchgate.net

Synthesis of N-acetyl Derivatives of Pyrazole-1-carbothioamides

The N-acetylation of pyrazole-1-carbothioamides represents a key derivatization strategy, yielding N-acetyl derivatives with modified physicochemical and biological properties. Research has outlined two primary synthetic routes for the preparation of these compounds, starting from either pyrazole-1-carbothioamides or their precursor hydrazones. researchgate.netsapub.orgresearchgate.net

A prevalent method involves the direct treatment of 3,5-disubstituted pyrazole-1-carbothioamides with acetic anhydride (B1165640). researchgate.netsapub.org In a typical procedure, the pyrazole-1-carbothioamide is heated under reflux with acetic anhydride for a short duration, approximately 30 minutes. sapub.org Following the reaction, the mixture is cooled and poured into crushed ice. The resulting product, which may initially separate as an oil, is then extracted with an organic solvent such as ether. The organic layer is subsequently washed with a sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a water wash. After drying over anhydrous sodium sulfate, the solvent is evaporated to yield the N-acetyl derivative, often in the form of needles. sapub.org

Alternatively, N-acetyl derivatives of pyrazole-1-carbothioamides can be synthesized directly from 1-cyclopropyl-3-(p-substituted-phenyl)-2-propene-1-thiosemicarbazones. sapub.org This method also employs acetic anhydride as the acetylating agent. The reaction workup is similar to the previously described method, involving ice-water quenching and extraction. sapub.org

A study by Sharshira and Hamada detailed the synthesis of a series of 3-cyclopropyl-5-(p-substituted-phenyl)-pyrazole-1-(N-acetyl)carbothioamides. sapub.org The synthesis was achieved through both of the aforementioned routes. The precursor pyrazole-1-carbothioamides were themselves prepared by the oxidation of 4,5-dihydropyrazoles using sodium hypochlorite (B82951) in dioxane. researchgate.netsapub.org The structures of the final N-acetylated compounds were confirmed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, alongside elemental analysis. sapub.org

Another approach involves a solvent-free cyclization cum acetylation of chalcones with hydrazine hydrate (B1144303) and acetic anhydride. tandfonline.com This method, often facilitated by microwave irradiation and a solid catalyst like SiO2-H2SO4, provides an efficient route to N-acetyl-substituted pyrazoline derivatives. tandfonline.comresearchgate.net While this method primarily yields N-acetyl pyrazolines, it highlights the utility of a one-pot approach for cyclization and acetylation.

The table below summarizes the synthesis of various N-acetyl derivatives of pyrazole-1-carbothioamides as reported in the literature.

| Starting Material | Acetylating Agent | Key Reaction Conditions | Product | Yield (%) | Reference |

| 3-Cyclopropyl-5-(p-methoxyphenyl)-pyrazole-1-carbothioamide | Acetic Anhydride | Reflux, 30 min | 3-Cyclopropyl-5-(p-methoxyphenyl)-pyrazole-1-(N-acetyl)carbothioamide | 75 | sapub.org |

| 3-Cyclopropyl-5-(p-chlorophenyl)-pyrazole-1-carbothioamide | Acetic Anhydride | Reflux, 30 min | 3-Cyclopropyl-5-(p-chlorophenyl)-pyrazole-1-(N-acetyl)carbothioamide | 78 | sapub.org |

| 3-Cyclopropyl-5-(p-bromophenyl)-pyrazole-1-carbothioamide | Acetic Anhydride | Reflux, 30 min | 3-Cyclopropyl-5-(p-bromophenyl)-pyrazole-1-(N-acetyl)carbothioamide | 77 | sapub.org |

| 1-(p-methoxyphenyl)-3-cyclopropyl-2-propen-1-thiosemicarbazone | Acetic Anhydride | Reflux, 30 min | 3-Cyclopropyl-5-(p-methoxyphenyl)-pyrazole-1-(N-acetyl)carbothioamide | 70 | sapub.org |

| 1-(p-chlorophenyl)-3-cyclopropyl-2-propen-1-thiosemicarbazone | Acetic Anhydride | Reflux, 30 min | 3-Cyclopropyl-5-(p-chlorophenyl)-pyrazole-1-(N-acetyl)carbothioamide | 72 | sapub.org |

| 1-(p-bromophenyl)-3-cyclopropyl-2-propen-1-thiosemicarbazone | Acetic Anhydride | Reflux, 30 min | 3-Cyclopropyl-5-(p-bromophenyl)-pyrazole-1-(N-acetyl)carbothioamide | 73 | sapub.org |

| Chalcones, Hydrazine Hydrate | Acetic Anhydride | Microwave, SiO2-H2SO4 catalyst, 4-6 min | N-acetyl-substituted pyrazoline derivatives | >80 | tandfonline.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy stands as an indispensable tool for the detailed structural elucidation of this compound derivatives, offering insights into the electronic environment of individual atoms and their connectivity.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) provides critical information about the number, environment, and connectivity of protons within a molecule. In the context of this compound derivatives, the chemical shifts (δ) of the pyrimidine ring protons are typically observed in the aromatic region, influenced by the electron-withdrawing nature of the nitrogen atoms and the carbothioamide group.

For instance, in a series of synthesized 5-(hydrazinecarbothioamide)-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one derivatives, the protons of the pyrimidine ring and associated functional groups exhibit characteristic signals. ias.ac.in The methyl group protons (CH₃) typically appear as a singlet around δ 2.25 ppm. ias.ac.in The methine proton (CH) at the 4-position of the dihydropyrimidine ring shows a doublet, with its chemical shift influenced by the substituent on the adjacent phenyl ring. ias.ac.inderpharmachemica.com The protons of the carbothioamide group's NH₂ appear as a singlet, often in the range of δ 6.50 ppm, while the NH protons can present as distinct signals, sometimes as doublets, at more downfield regions, for example, around δ 7.70 ppm and higher. ias.ac.in Aromatic protons from phenyl substituents typically resonate as multiplets in the δ 7.2-7.8 ppm range. derpharmachemica.comtandfonline.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for selected this compound Derivatives in DMSO-d₆

| Compound | CH₃ (s) | CH (d) | NH₂ (s) | Ar-H (m) | NH (d/s) |

|---|---|---|---|---|---|

| 5-(Carbothioamide)-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one | 2.251 | 5.152 | 6.501 | 7.213 - 7.336 | 7.702 (d), 8.175 (d), 9.149 (s) |

| 5-(Carbothioamide)-4-(4-chlorophenyl)-3,4-dihydro-6-methyl-pyrimidin-2(1H)-one | 2.251 | 5.146 | 6.530 | 7.239 - 7.399 | 7.733 (d), 8.096 (d), 9.204 (s) |

| 5-(Carbothioamide)-4-(4-hydroxyphenyl)-3,4-dihydro-6-methyl-pyrimidin-2(1H)-one | 2.233 | 5.049 | 6.176 | 6.676 - 7.040 | 7.572 (d), 9.065 (d), 9.868 (s) |

Data sourced from multiple studies. ias.ac.inderpharmachemica.com

Carbon (¹³C) NMR Spectroscopy, including DEPT/APT Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are characteristic. For the parent pyrimidine, the carbon atoms C2, C4/C6, and C5 resonate at distinct frequencies. chemicalbook.com

In substituted this compound derivatives, the carbon of the carbothioamide group (C=S) is a key diagnostic signal, typically appearing significantly downfield, for instance, around δ 178-183 ppm. derpharmachemica.com The carbons of the pyrimidine ring itself show signals in the range of approximately δ 98-165 ppm, with their exact positions depending on the substitution pattern. ias.ac.inderpharmachemica.commdpi.com For example, in 5-(carbothioamide)-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one, the C4 carbon appears around δ 59 ppm, while the C6 carbon is further downfield. derpharmachemica.com

Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, which can be challenging with standard ¹³C NMR alone. These techniques are instrumental in confirming the assignments of the carbon signals in complex pyrimidine derivatives.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for selected this compound Derivatives in DMSO-d₆

| Compound | CH₃ | C4 | C5 | C6 | Aromatic C | C=S |

|---|---|---|---|---|---|---|

| 5-(Carbothioamide)-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one | 17.72 | 59.17 | 99.33 | 148.25 | 126.21, 127.23, 128.34, 151.71 | 178.40 |

| 5-(Carbothioamide)-4-(4-chlorophenyl)-3,4-dihydro-6-methyl-pyrimidin-2(1H)-one | 17.75 | 59.22 | 98.87 | 148.64 | 128.15, 128.34, 131.74, 143.74 | 178.43 |

| 5-(Carbothioamide)-4-(4-hydroxyphenyl)-3,4-dihydro-6-methyl-pyrimidin-2(1H)-one | 17.69 | 59.07 | 99.80 | 151.66 | 114.96, 127.37, 135.40, 156.50 | 178.43 |

Data compiled from various research articles. ias.ac.inderpharmachemica.com

Heteronuclear NMR Techniques (e.g., ¹⁹F NMR)

For this compound derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique. nih.gov The chemical shifts of fluorine are very sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for probing structural changes and intermolecular interactions. beilstein-journals.org In fluorinated pyrimidine derivatives, the fluorine signals can provide unambiguous evidence for the position of substitution and can be used to monitor reactions and study binding events. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, which is often a challenge in ¹H NMR. The technique is particularly powerful for studying fluorinated drugs and their metabolites. nih.gov

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular weight of this compound derivatives and for deducing their structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of the parent ion, thereby confirming the molecular formula of the synthesized this compound derivative with a high degree of confidence. mdpi.comumb.edu For example, HRMS can easily distinguish between compounds with the same nominal mass but different elemental formulas. This capability is crucial for verifying the identity of novel compounds and ensuring the purity of the sample. bioanalysis-zone.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. core.ac.uk It is particularly useful for the analysis of volatile and thermally stable this compound derivatives. ias.ac.in The gas chromatograph separates the components of a mixture, and the mass spectrometer then records a mass spectrum for each separated component. The resulting mass spectra, which show the molecular ion peak and characteristic fragmentation patterns, serve as a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries. derpharmachemica.comsphinxsai.com For instance, in the analysis of a series of 5-(carbothioamide)-dihydropyrimidin-2(1H)-one derivatives, GC-MS was used to confirm the molecular weight of the synthesized compounds by observing their respective molecular ion peaks (M+). derpharmachemica.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural motifs. In this compound derivatives, IR spectra provide clear signatures for the pyrimidine ring and the carbothioamide side chain.

The thioamide group (—C(S)NH₂) itself gives rise to a series of characteristic bands. The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3400-3100 cm⁻¹. For instance, in a series of 5-(carbothioamide)-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-thione derivatives, N-H stretching vibrations were observed in the ranges of 3379-3245 cm⁻¹ and 3273-3179 cm⁻¹. derpharmachemica.com The C=S stretching vibration, a key marker for the thioamide, is generally found in the 1280-1200 cm⁻¹ region. derpharmachemica.com For example, a substituted pyrimidine carbothioamide derivative exhibited a C=S band at 1233 cm⁻¹. derpharmachemica.com

Vibrations associated with the pyrimidine ring also feature prominently. These include C-H aromatic stretching just above 3000 cm⁻¹, and C=C and C=N stretching vibrations typically located in the 1600-1400 cm⁻¹ range. derpharmachemica.com In the case of 4,5,6-trichloropyrimidine-2-carboxamide, the oxygen analogue of the target compound, characteristic N-H stretches were found at 3402, 3291, 3219, and 3167 cm⁻¹, with the C=O stretch appearing at 1686 cm⁻¹. mdpi.com These values provide a useful reference for identifying the corresponding thioamide functionalities.

A representative summary of typical IR absorption bands for pyrimidine-carbothioamide derivatives is provided below.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3100 | derpharmachemica.com |

| Aromatic C-H | Stretch | ~3088 | derpharmachemica.com |

| Alkyl C-H | Stretch | ~2982 | derpharmachemica.com |

| Imine (C=N) | Stretch | ~1530 | derpharmachemica.com |

| Thione (C=S) | Stretch | 1283 - 1219 | derpharmachemica.com |

| Amine (N-N) | Stretch | ~1117 | derpharmachemica.com |

| C-N | Stretch | ~1315 | derpharmachemica.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is crucial for understanding molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction (SCXRD) for Polymorph Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science as different polymorphs can exhibit distinct physical properties, including stability and solubility. google.com Single Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining the crystal structure of each polymorph. uol.de

While specific polymorphs of the parent this compound are not extensively documented in readily available literature, studies on related pyrimidine derivatives highlight the utility of SCXRD in this area. For example, different crystalline forms of complex pyrimidine compounds have been identified, where each form presents a unique powder X-ray diffraction pattern, indicative of a different underlying crystal lattice. wipo.int The discovery of new polymorphs often relies on varying crystallization conditions, and each new form requires complete structural elucidation, for which SCXRD is the ultimate tool. google.com The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the atomic arrangement. uol.de

Powder X-ray Diffraction (XRPD and SXRPD) for Crystal Structure Elucidation

Obtaining single crystals suitable for SCXRD can be challenging. In such cases, Powder X-ray Diffraction (XRPD) serves as a powerful alternative for structural elucidation. libretexts.org This technique uses a powdered sample, which contains a vast number of crystallites in random orientations. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). libretexts.org While more complex to interpret for ab initio structure determination than SCXRD, modern computational methods have made it possible to solve complex molecular structures from high-quality powder data. researchgate.net

Synchrotron X-ray Powder Diffraction (SXRPD) offers significant advantages due to the high brilliance and resolution of the synchrotron source, often enabling the solution of structures that are intractable with laboratory XRPD data. For instance, the crystal structures of compounds like 2-cyanopyrimidine (B83486) have been successfully elucidated using SXRPD. derpharmachemica.com The process typically involves indexing the diffraction pattern to determine the unit cell parameters and space group, followed by structure solution using methods like simulated annealing and subsequent refinement (e.g., Rietveld refinement) to finalize the atomic coordinates. researchgate.net

The table below shows representative XRPD peak data for different polymorphic forms of a complex pyrimidine derivative, illustrating how this technique distinguishes between them. wipo.int

| Polymorph | Characteristic Diffraction Peaks (2θ ± 0.2°) |

| Form I | 6.4°, 10.3°, 12.8°, 15.0°, 20.7°, 23.4°, 26.6° |

| Form II | 5.5°, 6.8°, 9.3°, 13.4°, 15.3°, 16.3°, 18.5° |

| Form V | 6.9°, 9.4°, 10.2°, 13.7°, 21.1°, 23.6°, 26.5° |

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The solid-state structure of this compound derivatives is stabilized by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. These interactions direct the assembly of molecules into specific supramolecular architectures. researchgate.net

Hydrogen bonding is a dominant feature. The thioamide group, with its N-H donors and the sulfur acceptor, readily participates in these interactions. Furthermore, the nitrogen atoms of the pyrimidine ring are common hydrogen bond acceptors. A classic example is the formation of centrosymmetric dimers through N-H···S or N-H···N hydrogen bonds, often creating a stable R²₂(8) or R²₂(10) ring motif. nih.goviucr.org

Detailed structural analysis of the closely related pyrimidine-2-carboxamide (B1283407) reveals that molecules are linked by a pair of intermolecular N—H⋯O hydrogen bonds into centrosymmetric dimers. These dimers are further connected by another N—H⋯O hydrogen bond, forming a helical chain. nih.gov Similarly, N'-hydroxypyrimidine-2-carboximidamide also forms inversion dimers via N—H⋯O hydrogen bonds, which are then linked into sheets through N—H⋯N and O—H⋯N interactions. researchgate.netnih.gov

The table below summarizes key crystallographic and interaction data for pyrimidine-2-carboxamide, which serves as a structural model for its thioamide analog.

| Compound | Crystal System | Space Group | Key H-Bond Motif | π-π Stacking Distance (Å) | Reference |

| Pyrimidine-2-carboxamide | Monoclinic | P2₁/c | Centrosymmetric N-H···O Dimer | 3.439 (face-to-face) | nih.gov |

| N'-Hydroxypyrimidine-2-carboximidamide | Monoclinic | P2₁/c | Inversion N-H···O Dimer | 3.622 (centroid-centroid) | researchgate.netnih.gov |

Computational and Theoretical Chemistry Studies of Pyrimidine 2 Carbothioamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of Pyrimidine-2-carbothioamide at a molecular level. These calculations provide information about the molecule's geometry, the distribution of electrons, and the energies of its molecular orbitals.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. nih.gov This optimized geometry corresponds to the minimum energy conformation of the molecule.

Once the geometry is optimized, various electronic properties can be calculated. These properties, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, are crucial for predicting the molecule's reactivity and stability. nih.gov DFT provides a robust framework for understanding the electronic characteristics that govern the chemical behavior of this compound. The structural bond characteristics, such as bond lengths and angles, are also determined through these calculations, providing a detailed picture of the molecule's architecture. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comderpharmachemica.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, a smaller HOMO-LUMO gap indicates a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis helps to identify the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule reveals the nucleophilic (electron-donating) and electrophilic (electron-accepting) sites, respectively. researchgate.net

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from the results of quantum chemistry calculations. wikipedia.org This analysis provides insights into the distribution of electron density among the atoms of this compound. github.io The calculated Mulliken charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules. For instance, regions with a high negative charge are likely to act as nucleophilic centers, while regions with a high positive charge are prone to nucleophilic attack. It's important to note that Mulliken charges are sensitive to the choice of basis set used in the calculation. wikipedia.orgq-chem.com

Investigation of Electron-Withdrawing and Electron-Donating Group Effects

The chemical properties of this compound can be significantly altered by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the pyrimidine (B1678525) ring. EWGs, such as nitro (-NO2) or cyano (-CN) groups, pull electron density away from the ring, making it more electron-deficient. studypug.commdpi.com This generally increases the electrophilicity of the molecule. studypug.com

Conversely, EDGs, such as alkyl (-R) or amino (-NH2) groups, push electron density into the ring, making it more electron-rich. studypug.com This enhances the nucleophilicity of the molecule. studypug.com Computational studies can systematically investigate these effects by calculating the electronic properties of substituted this compound derivatives. These studies help in understanding how modifications to the molecular structure can tune its reactivity and potential biological activity. For example, the addition of an electron-withdrawing group can enhance the binding affinity of a compound to its biological target. scielo.brresearchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are invaluable for predicting how this compound might interact with biological macromolecules, such as proteins.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound or its derivatives) when bound to a second molecule (the receptor, typically a protein). remedypublications.comnih.gov The primary goal of molecular docking is to predict the binding mode and affinity of the ligand to the active site of the target protein. remedypublications.com

In studies involving this compound, docking simulations can identify potential protein targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results are often expressed as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. researchgate.net These in silico studies are instrumental in the early stages of drug discovery for identifying promising lead compounds and guiding further experimental investigations. remedypublications.comresearchgate.net

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide crucial insights into the stability of the ligand-protein complex and the conformational dynamics of the ligand within the binding site.

Simulations, often run for timescales up to 100 nanoseconds, are used to assess the stability of a system, such as a protein-ligand complex. researchgate.net A key metric for this assessment is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A stable RMSD plot over the simulation time suggests that the complex has reached equilibrium and is stable. nih.gov For instance, in simulations of related carbothioamide derivatives, complexes were considered stable when the average RMSD remained around 1.2 Å to 1.7Å. nih.govnih.gov Minor fluctuations might be observed, but the system generally achieves equilibrium after an initial period. nih.govnih.gov

Another important analysis, the Root Mean Square Fluctuation (RMSF), helps to identify the flexibility of different parts of the protein and ligand. The RMSF plot shows the fluctuation of each amino acid residue around its average position. Higher RMSF values indicate greater flexibility. This analysis can reveal which parts of the protein are most affected by the binding of the ligand. nih.gov These simulation studies confirm that ligands based on this scaffold can form dynamically stable complexes with their biological targets. researchgate.netnih.gov

Binding Free Energy Calculations

Calculating the binding free energy is essential for predicting the binding affinity of a ligand to its target protein. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are widely used for this purpose due to their balance of accuracy and computational efficiency. nih.govsamipubco.com These methods are often employed to rescore docking poses and provide a more accurate estimation of binding affinity than docking scores alone. samipubco.comfrontiersin.org

The binding free energy is calculated based on several components, including molecular mechanics energy, solvation free energy, and entropy. nih.gov The total energy is a sum of contributions from van der Waals forces, electrostatic interactions, polar and non-polar solvation energies. frontiersin.org For pyrimidine derivatives, studies have shown that binding affinity is often driven by favorable van der Waals interactions and the burial of surface area upon binding. nih.gov Furthermore, these calculations can quantify the energetic penalties associated with desolvation, showing how hydrophilic or hydrophobic modifications to the ligand structure can impact binding. nih.gov

| ΔG nonpolar | Non-polar solvation energy. Derived from the solvent-accessible surface area (SASA). | Favorable (Negative) |

This table presents a generalized view of energy components from MM/GBSA calculations for ligand-protein interactions.

Identification of Critical Residues for Ligand Binding and Interaction Network Profiles

Molecular docking and MD simulations are instrumental in identifying the specific amino acid residues that are critical for the binding of this compound to its target. By analyzing the docked poses and simulation trajectories, researchers can construct a detailed interaction network profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are often employed. researchgate.net

These studies begin with a dataset of pyrimidine analogues with known biological activities (e.g., IC50 values). researchgate.net The molecules are aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. researchgate.netresearchpublish.com

The predictive power of a QSAR model is evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. researchgate.net The results of QSAR studies are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net These models serve as valuable guides for designing new this compound derivatives with improved potency. researchgate.netresearchpublish.com

Table 2: Typical Statistical Parameters for 3D-QSAR Models of Pyrimidine Derivatives

| Parameter | Description | Example Value Range |

|---|---|---|

| q² | Cross-validated correlation coefficient; indicates the predictive power of the model. | 0.5 - 0.8 |

| r² | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model. | 0.8 - 0.99 |

| F-statistic | A measure of the statistical significance of the model. | High values indicate significance |

| Optimal Components | The number of principal components used to build the PLS model. | 2 - 6 |

This table is based on typical results from CoMFA and CoMSIA studies on pyrimidine derivatives. researchgate.net

Elucidation of Intermolecular Interactions

The biological activity and solid-state structure of this compound are governed by a network of non-covalent intermolecular interactions. Understanding these interactions is fundamental to predicting its behavior in different chemical and biological environments.

The this compound molecule possesses multiple sites capable of acting as hydrogen bond donors and acceptors, leading to the formation of robust hydrogen bonding networks. The primary amine of the carbothioamide group provides two N-H donors, while the sulfur atom is a potent hydrogen bond acceptor, facilitating N-H...S interactions. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors.

The aromatic pyrimidine ring is capable of engaging in π-π stacking interactions, which are important non-covalent forces in both biological systems and crystal engineering. mdpi.com These interactions occur when two aromatic rings align face-to-face or in an offset, edge-to-face arrangement. In the crystal structure of the closely related Pyrimidine-2-carboxamide (B1283407), π-π stacking is observed between partially overlapped pyrimidine rings with a face-to-face separation of approximately 3.439 Å. nih.gov Such interactions are crucial for stabilizing the tertiary structures of proteins and the DNA double helix. mdpi.com For this compound, the electron-deficient nature of the pyrimidine ring can influence the geometry and strength of these stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein binding pocket. wikipedia.org

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intercontact Contributions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different close contacts that contribute to the crystal packing. The surface is defined by partitioning the crystal electron density into regions where the contribution from the molecule of interest is greater than that from all other molecules.

One of the key outputs of this analysis is the two-dimensional (2D) fingerprint plot, which summarizes the distribution of intermolecular contacts. crystalexplorer.netresearchgate.netyoutube.com These plots are generated by plotting the distance from the Hirshfeld surface to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). crystalexplorer.net The color of the plot indicates the relative frequency of these (de, di) pairs, providing a distinct "fingerprint" of the molecular interactions. crystalexplorer.net

Studies on related pyrimidine compounds show that H···H contacts often account for the largest portion of the crystal packing interactions, reflecting the prevalence of hydrogen atoms on the molecular surface. nih.govnih.gov Contacts involving nitrogen, sulfur, and carbon atoms with hydrogen (N···H, S···H, and C···H) are also significant, highlighting the roles of hydrogen bonding and other weak interactions in stabilizing the crystal structure. nih.gov The sharp spikes observed in the 2D fingerprint plots for N···H contacts, for instance, are characteristic of strong hydrogen-bonding interactions. nih.govnih.gov

Table 1: Representative Intercontact Contributions for a Pyrimidine Derivative from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 51.6 |

| C···H / H···C | 23.0 |

| N···H / H···N | 15.8 |

| S···H / H···S | 8.5 |

| C···C | 0.5 |

| C···N / N···C | 0.4 |

Data is representative of analyses on similar pyrimidine structures and serves as an illustrative example. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Strength Quantification

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ(r)) to define atomic interactions and characterize their nature and strength. nih.gov This method is based on the topological analysis of the electron density, where critical points (points where the gradient of the electron density is zero) are located and classified. Of particular importance are the bond critical points (BCPs), which exist between two interacting atomic nuclei. nih.gov

Several key parameters calculated at a BCP are used to quantify the interaction. These include the electron density itself (ρ_BCP) and its Laplacian (∇²ρ_BCP). The value of ρ_BCP is correlated with the bond strength, while the sign of the Laplacian indicates the nature of the interaction. A negative ∇²ρ_BCP signifies a shared interaction (covalent bond), where electron density is concentrated in the internuclear region. Conversely, a positive ∇²ρ_BCP is characteristic of a closed-shell interaction (non-covalent), such as hydrogen bonds, van der Waals forces, or ionic bonds, where electron density is depleted between the nuclei. nih.gov

For non-covalent interactions, which are crucial in the supramolecular assembly of this compound, QTAIM analysis allows for a precise quantification of their strength. The electron density and its Laplacian at the BCPs for interactions like N-H···N, N-H···S, and C-H···S hydrogen bonds can be calculated. Generally, for hydrogen bonds, the value of ρ_BCP falls within the range of 0.002–0.035 atomic units (a.u.), and the Laplacian is in the range of 0.024–0.139 a.u. nih.gov These values help to confirm the presence of these interactions and rank their relative strengths, providing a deeper understanding of the forces governing the molecular architecture.

Table 2: Typical QTAIM Parameters for Non-Covalent Interactions in Related Heterocyclic Systems

| Interaction Type | Electron Density (ρ_BCP) (a.u.) | Laplacian of Electron Density (∇²ρ_BCP) (a.u.) |

|---|---|---|

| S···N Chalcogen Bond | 0.008 - 0.020 | 0.030 - 0.060 |

| N-H···N H-Bond | 0.015 - 0.035 | 0.050 - 0.130 |

| C-H···S H-Bond | 0.005 - 0.015 | 0.025 - 0.050 |

Values are illustrative, based on computational studies of systems with similar functional groups and interactions. researchgate.net

Computational Prediction of ADMET Properties for Pharmacokinetic Insights

In the early stages of drug discovery, computational (in silico) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for evaluating the pharmacokinetic profile of a potential drug candidate. These predictions help to identify molecules with favorable drug-like characteristics and flag potential liabilities before resource-intensive synthesis and experimental testing. Various web-based tools and software packages utilize quantitative structure-activity relationship (QSAR) models and molecular fingerprinting to predict these crucial parameters. nih.govnih.gov

For this compound, a comprehensive ADMET profile can be computationally generated to assess its potential as an orally administered therapeutic agent. Key predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and various drug-likeness rules.

High GI absorption is desirable for oral drugs, while BBB penetration is only wanted if the compound targets the central nervous system. Predictions of whether the compound is a substrate or inhibitor of key CYP isoenzymes (e.g., CYP2D6, CYP3A4) can indicate potential drug-drug interactions. Furthermore, adherence to established drug-likeness rules, such as Lipinski's Rule of Five, provides a quick assessment of the compound's oral bioavailability. researchgate.net These in silico assessments provide critical insights that guide the optimization of lead compounds. nih.govpharmaceuticaljournal.net

Table 3: Predicted ADMET and Physicochemical Properties for this compound

| Property / Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |

| BBB Permeant | No | Suggests the compound is unlikely to cross the blood-brain barrier. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderate | Influences the fraction of free drug available for therapeutic action. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low probability of interfering with the metabolism of other drugs. |

| CYP3A4 Inhibitor | No | Low probability of interfering with the metabolism of other drugs. |

| Physicochemical Properties | ||

| Molecular Weight | ~139 g/mol | Conforms to drug-likeness rules (<500). |

| LogP (Lipophilicity) | ~0.5 - 1.5 | Indicates balanced solubility. |

| Topological Polar Surface Area (TPSA) | ~90 Ų | Influences membrane permeability and oral bioavailability. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Suggests good potential for oral bioavailability. |

These values are computationally predicted and serve as an estimation of the compound's pharmacokinetic profile.

Biological Activity and Mechanistic Investigations of Pyrimidine 2 Carbothioamide Derivatives

Anticancer and Antiproliferative Activities

Derivatives of pyrimidine (B1678525) have demonstrated a broad spectrum of anticancer activities. Their mechanism of action often involves interfering with signaling pathways essential for cancer cell proliferation and survival.

Inhibition of Specific Oncogenic Targets (e.g., EGFR, FAK, RXRα)

Epidermal Growth Factor Receptor (EGFR) Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cellular proliferation and differentiation. nih.gov Its uncontrolled activation is a hallmark of several cancers, making it a key therapeutic target. nih.gov Numerous pyrimidine derivatives have been developed as EGFR inhibitors, acting as ATP-mimicking compounds that block the receptor's kinase activity and downstream signaling. jrasb.com Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, have shown high efficacy in inhibiting EGFR. nih.govfrontiersin.org For instance, Osimertinib, a pyrimidine-containing molecule, is an oral irreversible inhibitor of both wild-type and mutant forms of EGFR. nih.gov While extensive research highlights the potential of the broader pyrimidine class, specific studies directly linking Pyrimidine-2-carbothioamide to EGFR inhibition are less common. However, the established activity of structurally related pyrimidines provides a strong rationale for investigating carbothioamide derivatives for this target. frontiersin.orgnih.gov

Focal Adhesion Kinase (FAK) Inhibition: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many types of cancer cells and is integral to cell adhesion, migration, proliferation, and survival. nih.govnih.gov Inhibition of FAK can lead to the activation of p53, resulting in cell cycle arrest and apoptosis. nih.gov The 2,4-diaminopyrimidine (B92962) scaffold is a common core structure for FAK inhibitors. dntb.gov.uarsc.org Research has shown that combining a dithiocarbamate (B8719985) group with the 2,4-diaminopyrimidine structure can yield potent FAK inhibitors. rsc.org One such derivative demonstrated FAK inhibition with an IC50 value of 0.07 nM and induced apoptosis in MCF-7 and HCT116 cells. rsc.org While these findings are for related pyrimidine structures, they underscore the potential for this compound derivatives to be developed as FAK-targeting anticancer agents.

Retinoid X Receptor alpha (RXRα) Inhibition: Currently, there is limited specific information available from the reviewed scientific literature regarding the direct inhibition of Retinoid X Receptor alpha (RXRα) by this compound derivatives.

Induction of Apoptosis Pathways in Cancer Cells

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unnecessary cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. A key strategy in cancer therapy is to induce apoptosis in malignant cells.

Several pyrimidine derivatives have been identified as potent inducers of apoptosis. For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells. nih.gov Mechanistic studies revealed that these compounds can activate intrinsic and extrinsic apoptotic pathways, characterized by the upregulation of pro-apoptotic proteins like Bax and p53, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspase-3. nih.govnih.gov One study on a series of pyrimidine derivatives with aryl urea (B33335) moieties found that the lead compound arrested the cell cycle at the G2/M phase and induced apoptosis by upregulating Bax and cleaved PARP, downregulating Bcl-2, and causing a loss of mitochondrial membrane potential in SW480 colon cancer cells. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine compounds have been reported to significantly activate apoptosis in MCF-7 cells, arresting the cell cycle in the G1 phase. rsc.org These findings suggest that the pyrimidine scaffold is a promising template for designing novel anticancer agents that function by triggering apoptotic cell death. nih.gov

Modulation of Protein-Protein Interactions (e.g., PA-PB1 heterodimerization of influenza A virus polymerase)

Targeting protein-protein interactions (PPIs) represents an innovative strategy for therapeutic intervention. The assembly of the influenza A virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is essential for viral replication. mdpi.com Disrupting the interaction between the PA and PB1 subunits is a validated antiviral approach. mdpi.com

Research has identified pyrimidine derivatives as effective inhibitors of this PA-PB1 heterodimerization. A study focused on a series of pyridine (B92270) and pyrimidine compounds decorated with a thio-N-(m-tolyl)acetamide side chain at the C2 position. One specific derivative, featuring a pyrimidine core, demonstrated an IC50 value of 90.1 μM in a PA–PB1 ELISA assay and an EC50 of 2.8 μM in a plaque reduction assay, indicating its ability to inhibit the protein-protein interaction and subsequent viral replication. mdpi.com This highlights the potential of the this compound scaffold to be adapted for developing inhibitors of crucial viral protein-protein interactions.

Selective Cytotoxicity Mechanisms against Human Cancer Cell Lines (e.g., A549, MCF-7, HCT-116, HepG-2, Jurkat, PC3)

The cytotoxic activity of pyrimidine derivatives has been evaluated against a wide panel of human cancer cell lines. These studies aim to identify compounds that can selectively kill cancer cells while sparing normal cells.

Derivatives based on the pyrimidine scaffold have shown significant inhibitory activity against various cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. encyclopedia.pub For instance, new pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic effects, with some analogues showing greater activity than the reference drug erlotinib (B232) against these cell lines. jrasb.com Similarly, novel pyrimidine derivatives have demonstrated inhibitory effects on the proliferation of LoVo (colon adenocarcinoma), HeLa (cervical cancer), and CCRF-CEM (human leukemic lymphoblasts) cell lines. nih.gov

Fused pyrimidine derivatives, such as thiazolo[4,5-d]pyrimidines, have also been investigated. One 7-chloro-substituted derivative proved to be particularly active, showing strong growth inhibition against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cell lines in the NCI-60 screen. mdpi.com Another review highlighted that certain pyrimidine derivatives exhibited potent anti-tumor activity against HepG2, MCF-7, and HCT-116 cell lines. sciensage.info Research into pyridopyrimidines also showed potent cytotoxicity against MCF-7, PC-3, and A-549 cell lines. nih.gov

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrimidine-5-carbonitrile derivative | HCT-116 | Potent Activity Reported | jrasb.com |

| Pyrimidine-5-carbonitrile derivative | HepG-2 | Potent Activity Reported | jrasb.com |

| Pyrimidine-5-carbonitrile derivative | MCF-7 | Potent Activity Reported | jrasb.com |

| Pyrimidine-5-carbonitrile derivative | A549 | Potent Activity Reported | jrasb.com |

| Pyrido[2,3-d]pyrimidine derivative (6b) | PC-3 | Potent Activity Reported | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (8d) | MCF-7 | Potent Activity Reported | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative | A549 | Potent Activity Reported | nih.gov |

| Thiazolo[4,5-d]pyrimidine derivative | HCT-116 | Growth Inhibition Reported | mdpi.com |

Anticonvulsant Activities

Beyond anticancer applications, pyrimidine-based structures have been explored for their effects on the central nervous system, particularly as anticonvulsant agents.

Modulation of Neurotransmitter Systems (e.g., GABA-T inhibition)

The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Enhancing GABAergic inhibition is a key mechanism for controlling seizures. One strategy to increase GABA levels is to inhibit the enzyme responsible for its degradation, GABA transaminase (GABA-T). patsnap.comscbt.com

A series of 5,6-Dihydropyrimidine-1(2H)-carbothioamide derivatives were designed and synthesized as potential anticonvulsant agents. researchgate.netuky.edu These compounds were evaluated in classical animal models of seizures, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net The most active compound from this series, compound 4g , effectively suppressed seizures in both models. researchgate.netuky.edu Further mechanistic studies revealed that this compound exhibited inhibitory potency against the GABA-AT enzyme, with an in vitro IC50 of 12.23 μM, confirming that its anticonvulsant effect is mediated, at least in part, through the modulation of the GABA neurotransmitter system. researchgate.netuky.edu

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| Compound 4g (a 5,6-Dihydropyrimidine-1(2H)-carbothioamide derivative) | MES ED50 | 15.6 mg/kg | researchgate.netuky.edu |

| scPTZ ED50 | 278.4 mg/kg | researchgate.netuky.edu | |

| GABA-AT Inhibition (IC50) | 12.23 μM | researchgate.netuky.edu |

Antiviral Activities

Derivatives of this compound have emerged as a significant class of compounds in antiviral research, demonstrating the ability to interfere with viral life cycles through various mechanisms. Their activity is primarily attributed to the inhibition of key viral enzymes and proteins essential for replication and propagation.

Targeting Viral Replication Enzymes (e.g., RNA-dependent RNA polymerase for SARS-CoV-2)

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of the genome in RNA viruses, such as SARS-CoV-2. esmed.orgscielo.org.mx As this enzyme is absent in human cells, it represents a prime target for selective antiviral therapies. nih.govnih.gov Pyrimidine-based inhibitors have been investigated for their potential to block the activity of SARS-CoV-2 RdRp. Research has shown that certain pyrimidine inhibitors can act synergistically with nucleoside analogues to effectively block the replication of SARS-CoV-2. esmed.org

The general mechanism for RdRp inhibitors involves interfering with the enzyme's catalytic function, thereby halting the synthesis of viral RNA. While some drugs, like favipiravir, act as competitive inhibitors of viral RNA polymerase, other non-nucleoside inhibitors may bind to different sites on the enzyme to disrupt its function. scielo.org.mxmdpi.com Studies on related heterocyclic compounds have demonstrated significant inhibition of SARS-CoV-2 RdRp, suggesting that the pyrimidine scaffold is a promising starting point for the development of potent antiviral agents targeting this key replication enzyme. mdpi.com

Table 1: Antiviral Activity of Pyrimidine Derivatives Against Viral Replication Enzymes

| Virus Target | Enzyme/Protein Target | Derivative Class | Mechanism of Action |

|---|---|---|---|

| SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | Pyrimidine inhibitors | Inhibition of viral RNA synthesis, potentially synergizing with nucleoside analogues. esmed.org |

| HIV-1 | Reverse Transcriptase (RT) - RNase H and RDDP functions | Heteroarylcarbothioamides | Dual inhibition of both RNase H and RNA-dependent DNA polymerase (RDDP) activities of the reverse transcriptase enzyme. nih.gov |

Inhibition of Viral Protein Functions

Beyond replication enzymes, this compound derivatives can also target other viral proteins critical for infection. A notable example is the inhibition of the Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase (RT). The HIV-1 RT enzyme has two distinct catalytic functions: the RNA-dependent DNA polymerase (RDDP) and the ribonuclease H (RNase H) activities, both essential for converting the viral RNA genome into DNA that can be integrated into the host cell's genome. nih.gov

Researchers have synthesized libraries of heteroarylcarbothioamide derivatives and identified compounds capable of dually inhibiting both the RNase H and RDDP functions of HIV-1 RT. nih.gov For instance, a pyrazolecarbothioamide derivative, A15, was found to inhibit viral replication and both RT-associated activities in the low micromolar range. nih.gov This dual-site inhibition provides a significant advantage against the development of drug-resistant viral variants. nih.gov Importantly, these compounds demonstrated a mode of action distinct from non-nucleoside RT inhibitors (NNRTIs) and retained potency against NNRTI-resistant enzymes. nih.gov

Another critical aspect of viral infection is the fusion of the viral envelope with the host cell membrane, a process mediated by viral fusion glycoproteins. nih.govresearchgate.net Pharmacological interference with the conformational changes these proteins undergo is an attractive antiviral strategy. nih.gov The pyrimidine scaffold is being explored for its potential to develop inhibitors that block these essential viral protein functions.

Urease Inhibition Mechanisms

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.gov This enzyme is a significant virulence factor for several pathogenic bacteria. The inhibition of urease has attracted considerable attention for its therapeutic potential. This compound derivatives have been investigated as effective urease inhibitors.

The mechanism of inhibition often involves the interaction of the carbothioamide moiety with the nickel ions in the active site of the urease enzyme. researchgate.net The active site contains two nickel ions that are crucial for the catalytic activity. nih.govresearchgate.net The sulfur and nitrogen atoms of the carbothioamide group can act as ligands, chelating with the nickel ions and blocking the active site from accessing its natural substrate, urea. researchgate.net